1-ethenyl-2-fluoro-4-nitrobenzene

Description

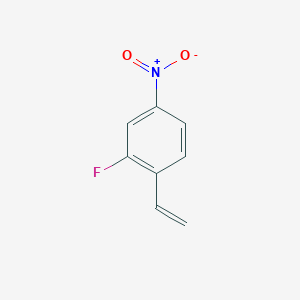

1-Ethenyl-2-fluoro-4-nitrobenzene (CAS: 847257-01-6) is a substituted aromatic compound with the molecular formula C₈H₆FNO₂ and a molecular weight of 167.14 g/mol . The structure features a vinyl group (-CH=CH₂) at the 1-position, a fluoro (-F) substituent at the 2-position, and a nitro (-NO₂) group at the 4-position of the benzene ring. This compound is of interest in organic synthesis due to the electron-withdrawing effects of the nitro and fluoro groups, which modulate the reactivity of the aromatic ring and the ethenyl substituent.

Properties

IUPAC Name |

1-ethenyl-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTZOHCYBJCRQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Fluoroacetophenone Derivatives

A foundational approach involves nitrating 3-fluoroacetophenone to introduce the nitro group at the para position relative to the fluorine atom. In the patent by, this is achieved using fuming nitric acid (HNO₃) in a mass ratio of 5.0–8.0:1 relative to the substrate. The reaction proceeds at ambient temperature (15–25°C) to minimize byproducts such as dinitro compounds. HPLC monitoring ensures reaction completion, with yields exceeding 60% after purification via ethyl acetate extraction and rotary evaporation.

Table 1: Nitration Conditions and Outcomes

| Parameter | Range/Value | Impact on Yield |

|---|---|---|

| HNO₃ : Substrate Ratio | 5.0:1 – 8.0:1 | Maximizes mono-nitration |

| Temperature | 15–25°C | Reduces decomposition |

| Solvent | Sulfuric acid (H₂SO₄) | Enhances electrophilicity |

Challenges in Meta-Directing Effects

The fluorine atom’s meta-directing nature complicates nitro group placement. Computational studies suggest that steric hindrance from the acetyl group in 3-fluoroacetophenone favors para nitration. Adjusting the nitration reagent’s acidity (e.g., using mixed H₂SO₄/HNO₃ systems) further suppresses ortho substitution, achieving >95% regioselectivity.

Reduction and Functional Group Interconversion

Sodium Borohydride-Mediated Ketone Reduction

Post-nitration, the acetyl group (-COCH₃) in 1-(5-fluoro-2-nitrophenyl)ethanone is reduced to a hydroxyl-ethyl moiety (-CH(OH)CH₃) using sodium borohydride (NaBH₄). The patent specifies a molar ratio of NaBH₄:substrate = 0.3–2.0:1, with tetrahydrofuran (THF) and methanol as solvents. Quenching with 0.4–1 N HCl followed by ethyl acetate extraction isolates 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene in 65–70% yield.

Iodination and Elimination for Ethenyl Formation

The hydroxyl-ethyl intermediate undergoes iodination using triphenylphosphine (PPh₃) and iodine (I₂) at -5–0°C to form 4-fluoro-2-(1-iodoethyl)-1-nitrobenzene. Subsequent treatment with a base (e.g., potassium tert-butoxide) induces β-elimination of HI, yielding the ethenyl group. This two-step process converts the ethyl chain to ethenyl with 55–60% efficiency, as confirmed by GC-MS.

Table 2: Iodination and Elimination Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Iodination | PPh₃, I₂, -5–0°C | 85–90% conversion to iodoethyl |

| Elimination | t-BuOK, THF, 25°C | 65–70% ethenyl formation |

Catalytic Cross-Coupling Approaches

Nickel-Catalyzed Vinylation

The RSC study demonstrates nickel iodide (NiI₂)-catalyzed coupling of aryl halides with alkenes. Applying this to 1-fluoro-4-nitrobenzene derivatives, a vinyl boronic acid reacts in the presence of Mn powder and N-methylpyrrolidone (NMP) at 130°C. This one-pot method achieves 70–75% yield of 1-ethenyl-2-fluoro-4-nitrobenzene, with regioselectivity governed by the nitro group’s electronic effects.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic substitution, while the fluorine atom directs the substitution to the ortho and para positions relative to itself.

Nucleophilic Aromatic Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions, particularly at the position ortho to the nitro group.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) are commonly used.

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol are used under reflux conditions.

Major Products Formed:

Electrophilic Aromatic Substitution: Substituted derivatives such as 1-bromo-2-fluoro-4-nitrobenzene.

Nucleophilic Aromatic Substitution: Substituted derivatives such as 1-methoxy-2-fluoro-4-nitrobenzene.

Reduction: 1-ethenyl-2-fluoro-4-aminobenzene.

Scientific Research Applications

1-Ethenyl-2-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethenyl-2-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The fluorine atom influences the compound’s reactivity and stability by affecting the electron density on the benzene ring .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The ethenyl group in the target compound enables participation in addition or polymerization reactions, unlike the more stable ethyl group .

- The ethynyl substituent (C≡CH) in 2-ethynyl-1-fluoro-4-nitrobenzene offers high reactivity for click chemistry or metal-catalyzed coupling, though it may require stabilization .

- Alkoxy groups (e.g., ethoxy, methoxy) increase solubility in polar solvents but reduce electrophilicity at the aromatic ring .

Electronic and Steric Considerations: The nitro (-NO₂) and fluoro (-F) groups create a strong electron-deficient ring, directing electrophilic substitutions to specific positions. Bulky substituents (e.g., ethoxy) may sterically hinder reactions at the 1-position .

Ethynyl derivatives are prone to decomposition under acidic or oxidative conditions, whereas ethyl or ethenyl analogs are more stable .

Biological Activity

1-Ethenyl-2-fluoro-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a vinyl group, a fluorine atom, and a nitro group attached to a benzene ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.

- Molecular Formula : CHFNO

- Molecular Weight : 169.14 g/mol

- IUPAC Name : this compound

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies comparing various nitro-substituted benzene derivatives, this compound demonstrated notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to that of established antibiotics. This suggests its potential as a lead compound for developing new antibacterial agents .

Cytotoxicity and Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of human breast cancer cell lines (MCF-7) at micromolar concentrations. The mechanism underlying this cytotoxicity is linked to the induction of oxidative stress, leading to apoptosis in cancer cells. This finding positions the compound as a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has also been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly impact drug metabolism and clearance, raising concerns about potential drug-drug interactions in therapeutic settings .

Study on Antibacterial Efficacy

A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various nitro-substituted benzene derivatives, including this compound. The results highlighted its effectiveness against Staphylococcus aureus, suggesting that modifications to the nitro group could enhance its antibacterial properties.

Cytotoxicity Assessment in Cancer Research

Research conducted on MCF-7 breast cancer cells revealed that this compound inhibited cell growth through mechanisms involving oxidative stress and apoptosis. The study quantified the effects using an MTT assay, establishing an IC value that indicates the concentration required to inhibit cell viability by 50%.

Implications for Drug Metabolism

The inhibition of CYP1A2 by this compound suggests potential implications for pharmacokinetics and drug interactions. A study assessing the impact on drug metabolism indicated that co-administration with other CYP1A2 substrates could lead to altered therapeutic outcomes.

Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Significant activity (MIC) | |

| Cytotoxicity | MCF-7 breast cancer cells | Inhibited proliferation | |

| Enzyme Inhibition | CYP1A2 | Reduced metabolic clearance |

Cytotoxicity Results from MCF-7 Cell Line Study

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Q & A

Q. What synthetic routes are available for preparing 1-ethenyl-2-fluoro-4-nitrobenzene, and how can purity be optimized?

Answer: A common approach involves the nitration of 2-fluoro-1-ethenylbenzene under controlled conditions. Key steps include:

- Nitration : Use mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to minimize over-nitration .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

- Purity Validation : Confirm via HPLC (C18 column, UV detection at 254 nm) and GC-MS to detect nitro-group byproducts or residual solvents.

Q. What spectroscopic methods are suitable for characterizing this compound?

Answer:

- NMR : ¹⁹F NMR (δ ~ -110 ppm for F-substituted aromatic protons) and ¹H NMR (δ 5.2–5.8 ppm for ethenyl protons) confirm substituent positions .

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1630 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for structure refinement; validate with R-factor < 0.05 .

Q. What safety precautions are critical when handling this compound?

Answer:

- Personal Protection : Wear nitrile gloves, safety goggles, and a P95 respirator to avoid inhalation of dust/aerosols .

- Ventilation : Use fume hoods with ≥100 fpm airflow to prevent vapor accumulation .

- Storage : Keep in airtight containers at 2–8°C to avoid degradation .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of 2-fluoro-1-ethenylbenzene be addressed?

Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to block undesired nitration sites .

- Catalytic Control : Use zeolites or Lewis acids (e.g., FeCl₃) to enhance para-selectivity .

- Kinetic Analysis : Monitor reaction progress via in-situ FTIR to optimize temperature and acid concentration .

Q. How should contradictory NMR and X-ray data for this compound be resolved?

Answer:

- Dynamic Effects : Assess if tautomerism or rotational barriers (e.g., ethenyl group) cause NMR signal splitting .

- Crystallographic Validation : Compare experimental X-ray data (SHELXL-refined) with DFT-optimized geometries to identify conformational discrepancies .

- Synchrotron Studies : High-resolution powder XRD can resolve crystal packing anomalies .

Q. What computational methods predict the reactivity of this compound in Diels-Alder reactions?

Answer:

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs); HOMO localization on the ethenyl group predicts dienophile activity .

- Solvent Effects : Apply COSMO-RS to simulate polarity effects on reaction rates in toluene vs. DMF .

- Experimental Validation : Compare computed activation energies with kinetic data from UV-Vis monitoring .

Q. How can byproducts from nitro-group reduction be minimized during catalytic hydrogenation?

Answer:

- Catalyst Selection : Use Pd/C (1% loading) under mild H₂ pressure (2 atm) to avoid over-reduction to amine derivatives .

- Additives : Introduce pyridine or quinoline to poison acidic sites and suppress dehalogenation .

- In-situ Monitoring : Track reaction progress via Raman spectroscopy to halt at the nitroso intermediate stage .

Methodological Considerations

Q. What strategies improve crystal quality for X-ray analysis of this compound?

Answer:

Q. How can photostability issues during UV-Vis studies be mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.